molecular formula C12H12N4O4S B2725297 N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide CAS No. 796103-17-8

N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide

Cat. No.: B2725297
CAS No.: 796103-17-8
M. Wt: 308.31
InChI Key: JRRBHCDYDPAZRL-UHFFFAOYSA-N
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Description

N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide is a complex organic compound with a molecular formula of C12H12N4O4S and a molecular weight of 308.31. This compound is characterized by the presence of a furan ring, a pyrimidine ring, and various functional groups, making it a versatile molecule in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylic acid with furan-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carbothioyl)benzamide
  • N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carbothioyl)thiophene-2-carboxamide

Uniqueness

N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its furan ring, in particular, contributes to its reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carbothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-15-8(13)7(11(18)16(2)12(15)19)10(21)14-9(17)6-4-3-5-20-6/h3-5H,13H2,1-2H3,(H,14,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRBHCDYDPAZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=S)NC(=O)C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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